molecular formula C12H7Cl2N3O4 B5467236 6-[2-(3,4-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(3,4-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5467236
M. Wt: 328.10 g/mol
InChI Key: PSBFCQQVNOWSIV-DUXPYHPUSA-N
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Description

The compound "6-[2-(3,4-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals. These compounds are characterized by their unique molecular structure, which imparts specific physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to the one , involves various strategies that enable the introduction of different substituents into the pyrimidine ring. For instance, Lal and Gidwani (1993) described a novel carbon-nitrogen bond cleavage reaction as a method for synthesizing and derivatizing 5H-indeno[1,2-d]pyrimidines and pyrimido[6,1-a]isoindoles from substituted 6-(4,5-dimethoxy-2-vinylphenyl)-2,4-(1H, 3H) pyrimidinediones (Lal & Gidwani, 1993).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their reactivity and interaction with biological targets. X-ray diffraction, NMR, and MS spectroscopy are commonly employed techniques for structural characterization. For example, Artem’eva and Petrova (2022) synthesized 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, providing detailed insights into its molecular structure through spectroscopic analysis (Artem’eva & Petrova, 2022).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including cycloadditions, Michael-type reactions, and nucleophilic substitutions, which enable the synthesis of complex heterocyclic compounds. Walsh and Wamhoff (1989) explored the cycloaddition and Michael-type reactions of substituted 6-vinyl-2,4(1H,3H)-pyrimidinediones, leading to the formation of pyrido[2,3-d]pyrimidines and quinazolines (Walsh & Wamhoff, 1989).

properties

IUPAC Name

6-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O4/c13-7-3-1-6(5-8(7)14)2-4-9-10(17(20)21)11(18)16-12(19)15-9/h1-5H,(H2,15,16,18,19)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBFCQQVNOWSIV-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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